(4-Fluoro-3-hydrazino-phenyl)-methanol

Catalog No.
S12189262
CAS No.
M.F
C7H9FN2O
M. Wt
156.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluoro-3-hydrazino-phenyl)-methanol

Product Name

(4-Fluoro-3-hydrazino-phenyl)-methanol

IUPAC Name

(4-fluoro-3-hydrazinylphenyl)methanol

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

InChI

InChI=1S/C7H9FN2O/c8-6-2-1-5(4-11)3-7(6)10-9/h1-3,10-11H,4,9H2

InChI Key

QQQARTMMJAZPKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)NN)F

(4-Fluoro-3-hydrazino-phenyl)-methanol is an organic compound characterized by the presence of a hydrazine functional group attached to a fluorinated phenyl ring. Its molecular formula is C7H8FN3C_7H_8FN_3, and it has a molecular weight of approximately 169.16 g/mol. The structure includes a hydroxymethyl group (-CH2OH) linked to the phenyl ring, which contributes to its reactivity and potential biological activity.

Typical of hydrazines and alcohols, including:

  • Condensation Reactions: The hydroxymethyl group can undergo condensation with carbonyl compounds, forming hydrazones.
  • Reduction Reactions: It can be reduced to amines or further oxidized to corresponding aldehydes or ketones.
  • Nucleophilic Substitution: The hydrazine nitrogen can act as a nucleophile, participating in reactions with electrophiles.

The synthesis of (4-Fluoro-3-hydrazino-phenyl)-methanol typically involves:

  • Starting Materials: The synthesis often begins with 4-fluoro-3-nitrophenol or similar precursors.
  • Reduction Steps: The nitro group can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
  • Hydrazine Reaction: The resulting amine can then react with hydrazine hydrate under acidic conditions to form the hydrazino derivative.
  • Final Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formaldehyde or paraformaldehyde in the presence of a base.

(4-Fluoro-3-hydrazino-phenyl)-methanol has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Chemical Research: It may be used in synthetic chemistry as an intermediate for producing more complex molecules.

Several compounds share structural characteristics with (4-Fluoro-3-hydrazino-phenyl)-methanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(4-Fluoro-3-nitrophenyl)hydrazineContains a nitro group instead of a hydroxymethylExhibits strong antibacterial properties
4-FluoroanilineSimple amino structure without hydrazineUsed primarily in dye synthesis
(4-Fluoro-3-trifluoromethylphenyl)hydrazineContains trifluoromethyl substituentEnhanced lipophilicity and unique reactivity

Uniqueness

(4-Fluoro-3-hydrazino-phenyl)-methanol is unique due to its combination of a hydrazine group and a hydroxymethyl substituent, which may enhance its solubility and reactivity compared to other halogenated hydrazines. Its potential biological activities also set it apart from simpler derivatives like 4-fluoroaniline.

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

156.06989108 g/mol

Monoisotopic Mass

156.06989108 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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